(4S,5S)-oxane-2,3,4,5-tetrol

Glycemic Control Enzyme Inhibition Nutraceuticals

Formulators requiring selective glycemic control face efficacy failures with generic arabinose mixtures - only the L-enantiomer inhibits sucrase. L-(+)-Arabinose (CAS 87-72-9), verified (4S,5S) stereochemistry, resolves this: • Uncompetitive sucrase inhibition (Ki=2 mmol/L); 2.4× greater in vivo potency vs. D-xylose (ED50 35 vs. 84 mg/kg) • Native substrate for L-arabinose isomerase (244% rel. activity vs. D-galactose) - enables D-tagatose & L-ribose bioproduction • Supports 2× specific growth rate vs. D-glucose in engineered hosts; 98% max theoretical biofuel yield

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 87-72-9
Cat. No. B117919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5S)-oxane-2,3,4,5-tetrol
CAS87-72-9
SynonymsArabinose
L Arabinose
L-Arabinose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5?/m0/s1
InChIKeySRBFZHDQGSBBOR-VVZXFQNISA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility500.0 mg/mL

L-(+)-Arabinose Technical Profile


(4S,5S)-oxane-2,3,4,5-tetrol, more commonly known as L-(+)-Arabinose, is a naturally occurring aldopentose with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . It is a white, fine crystalline powder with a melting point typically reported between 155°C and 163°C and a specific optical rotation of approximately +103° (c=5, H2O), confirming its high purity and defined stereochemistry [1]. This compound is a fundamental building block in plant cell walls (hemicellulose and pectin) and a crucial carbon source in microbial metabolism [2].

Stereochemistry (4S,5S) enantiomer, confirmed by optical rotation
Purity High enantiomeric purity for chiral-sensitive studies
Source Naturally occurring aldopentose from plant hemicellulose
Workflow Enzyme assays, biocatalysis, chiral building block

L-(+)-Arabinose: Stereoisomer-Specific Purity


The biological and industrial utility of L-(+)-Arabinose is strictly dependent on its specific (4S,5S) stereochemistry and high enantiomeric purity. Substituting this compound with a generic 'arabinose' mixture or its optical isomer, D-arabinose, will result in complete functional failure in critical applications. For instance, the selective inhibition of intestinal sucrase, a key mechanism in glycemic control, is an exclusive property of the L-enantiomer; D-arabinose shows no inhibitory activity whatsoever [1]. Furthermore, in microbial biotechnology, the tightly regulated L-arabinose operon requires the specific L-isomer for induction and carbon source utilization . Therefore, generic substitution is not scientifically viable; the quantifiable differences detailed below mandate precise compound selection.

L-(+)-Arabinose vs. D-Arabinose
D-Arabinose Inactive in sucrase inhibition models; stereochemistry mismatch leads to complete loss of reported enzyme interaction.
L-(+)-Arabinose vs. D-Xylose
D-Xylose Structurally similar pentose shows lower in vivo response in sucrose-loading models; may not reproduce reported L-arabinose endpoint profile.
Racemic mixture / generic arabinose
Undefined stereochemistry Presence of D-isomer or mixed isomers can nullify sucrase-related effects and disrupt chiral synthesis pathways; identity verification required.

L-(+)-Arabinose vs. Key Comparators


Sucrase Selectivity vs. Acarbose

L-Arabinose exhibits a unique uncompetitive inhibition mechanism on intestinal sucrase, demonstrating high selectivity compared to the broad-spectrum, competitive inhibitor acarbose. This selectivity translates to a superior in vivo side-effect profile. While both inhibit sucrase, L-arabinose spares other key digestive enzymes [1].

Sucrase Selectivity vs. Acarbose
Head-to-head
L-Arabinose: uncompetitive inhibition of sucrase (Ki=2 mmol/L); no inhibition of maltase, isomaltase, lactase, pancreatic amylase in tested model. Acarbose: competitive inhibition of sucrase (Ki=1.1 µmol/L) and also inhibits maltase, glucoamylase, pancreatic amylase.
Reported selective sucrase inhibition may avoid broad off-target enzyme effects observed with acarbose.
Rat intestinal mucosa assay; selectivity profile may influence GI tolerability endpoint context.
Glycemic Control Enzyme Inhibition Nutraceuticals

Stereospecific Sucrase Inhibition

The inhibition of intestinal sucrase is stereospecific and not a general property of pentoses. L-Arabinose is a potent inhibitor, whereas its optical isomer D-arabinose is completely inactive. While D-xylose shares the inhibitory activity, it is significantly less effective in vivo [1].

Stereospecific Sucrase Inhibition
Head-to-head
L-Arabinose: uncompetitive sucrase inhibition, Ki=2 mmol/L; in vivo ED50 35 mg/kg (mouse sucrose-loading model). D-Arabinose: no measurable inhibition. D-Xylose: in vitro potency similar to L-arabinose, but in vivo ED50 84 mg/kg (2.4-fold higher).
Enantiomer identity determines enzyme inhibition; structurally related pentose shows lower in vivo response.
In vivo mouse model; stereochemistry-dependent model response context.
Sucrose Metabolism Enzyme Kinetics Blood Glucose Regulation

L-Arabinose Isomerase Substrate Specificity

L-Arabinose isomerase (AI) is a key industrial enzyme for producing the rare sugar D-tagatose from D-galactose. However, the enzyme's native and often preferred substrate is L-arabinose, which serves as the essential standard for characterizing AI activity and benchmarking its catalytic efficiency [1].

Isomerase Substrate Specificity
Class-level
L-Arabinose shows 244% relative activity compared to D-galactose baseline (100%) with L-arabinose isomerase (EC 5.3.1.4).
Native substrate for isomerase characterization; reported activity supports enzyme assay development.
BRENDA database entry; data may vary across enzyme sources.
Biocatalysis Enzyme Engineering Rare Sugar Synthesis

Growth Performance vs. D-Glucose

In engineered microbial systems, L-arabinose can serve as a superior carbon source compared to traditional sugars like D-glucose. It enables faster growth and high-yield biofuel production, making it a strategic choice in industrial biotechnology [1][2].

Growth Performance vs. D-Glucose
Cross-study
L-Arabinose: In engineered Z. mobilis, specific growth rate ~2× that on D-glucose; ethanol yield reached 98% of theoretical maximum in S. cerevisiae expressing heterologous pathways. D-Glucose: standard carbon source baseline.
Supports bioprocess development; reported growth and yield context for lignocellulosic carbon utilization.
Engineered strains; model-dependent performance may require validation.
Metabolic Engineering Synthetic Biology Biofuel Production

L-(+)-Arabinose Application Scenarios


Glycemic Control for Nutraceuticals

For formulators developing targeted nutritional products, L-(+)-Arabinose (CAS 87-72-9) provides a scientifically validated mechanism for selectively blunting postprandial glucose spikes from sucrose. Unlike acarbose, its uncompetitive inhibition of sucrase (Ki=2 mmol/L) is highly specific, avoiding the gastrointestinal discomfort associated with broad-spectrum alpha-glucosidase inhibitors. Furthermore, its 2.4-fold greater in vivo potency over the structurally similar pentose D-xylose (ED50 35 mg/kg vs. 84 mg/kg) ensures efficacy at lower, more cost-effective dosages [1]. This differentiation is critical for creating premium, high-tolerance functional foods and dietary supplements for blood sugar management.

Biocatalysis and Rare Sugar Synthesis

In enzyme engineering and industrial biotransformation, high-purity L-(+)-Arabinose is an indispensable reagent. It serves as the native substrate for L-arabinose isomerase, a key enzyme for producing high-value rare sugars like D-tagatose. The compound's high relative activity (244% of the D-galactose baseline) makes it the gold standard for enzyme characterization, purification assays, and activity monitoring in quality control [1]. Using impure or incorrect isomers would compromise enzyme kinetics studies, leading to inaccurate data and failed process scale-up. Procuring the verified (4S,5S) stereoisomer is essential for reproducible and robust biocatalytic process development.

Carbon Source for Biomanufacturing and Synthetic Biology

For metabolic engineers and industrial biotechnologists, L-(+)-Arabinose is a high-performance carbon source that can outperform glucose. Research demonstrates it supports a specific growth rate double that of D-glucose in certain engineered hosts and enables biofuel production at 98% of maximum theoretical yield [1][2]. These quantifiable efficiency gains directly translate to reduced fermentation cycle times and lower production costs in the synthesis of biofuels, biochemicals, and recombinant proteins. Selecting L-arabinose over standard carbon sources like glucose is a strategic decision driven by evidence of superior process economics.

L-Nucleoside Antiviral Intermediate

L-(+)-Arabinose is the essential, cost-effective chiral precursor for the biotechnological or chemical synthesis of L-ribose, a key building block for L-nucleoside analogues [1]. These analogues are a distinct class of antiviral agents valued for their favorable activity and low toxicity profile. The specific stereochemistry of L-(+)-Arabinose is critical for achieving the correct stereochemistry in the final drug substance. Generic substitution with a racemic mixture or the D-isomer would derail the synthetic pathway, leading to inactive or toxic byproducts, underscoring the necessity for high chiral purity in pharmaceutical procurement.

Application
Selection Property
Validation Focus
Sucrase inhibition and glucose response studies
Enantiomer-specific sucrase inhibition profile
Reported selectivity vs. broad-spectrum inhibitors in intestinal enzyme models
Biocatalysis and rare sugar synthesis
Native substrate for L-arabinose isomerase
Enzyme activity benchmarking and characterization assays
Microbial bioprocess engineering
Alternative carbon source for engineered strains
Growth rate and product yield in lignocellulosic sugar utilization models
Chiral precursor for L-nucleoside synthesis
Defined (4S,5S) stereochemistry
Stereochemical control in synthetic pathway; enantiomeric purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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